molecular formula C16H14O5 B016319 Heraclenin CAS No. 2880-49-1

Heraclenin

Cat. No.: B016319
CAS No.: 2880-49-1
M. Wt: 286.28 g/mol
InChI Key: CTJZWFCPUDPLME-LLVKDONJSA-N
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Description

Heraclenin is a linear furanocoumarin compound with the molecular formula C₁₆H₁₄O₅ . It is primarily isolated from the roots of the plant Prangos pabularia.

Mechanism of Action

Chemical Reactions Analysis

Heraclenin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Heraclenin is compared with other furanocoumarins such as:

Biological Activity

Heraclenin, a furanocoumarin compound derived from various plants, has garnered attention for its diverse biological activities, particularly in the fields of osteogenesis and apoptosis. This article explores the biological effects of this compound, presenting case studies, research findings, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is primarily found in plants belonging to the Apiaceae family, such as Heracleum species. It has been studied for its potential therapeutic applications due to its bioactive properties that influence cellular processes.

Osteogenic Differentiation

Recent studies have highlighted this compound's role in promoting osteogenic differentiation in human bone marrow stromal cells (BMSCs). A study conducted by Yu et al. (2024) demonstrated that this compound enhances the expression of osteogenic markers and promotes mineralization in BMSCs through the activation of the RhoA/ROCK signaling pathway.

Key Findings:

  • Cell Viability : this compound (5-80 μM) was found to be non-toxic to BMSCs.
  • Dose-Dependent Effects : Treatment with 5-20 μM this compound significantly increased alkaline phosphatase (ALP) activity and calcium deposition, indicative of enhanced osteogenic differentiation.
  • Molecular Mechanisms : The study reported increased expression of osteogenesis markers such as ALP, osteocalcin (OCN), osterix (OSX), and runt-related transcription factor 2 (RUNX2) at both mRNA and protein levels following treatment with this compound.
Concentration (μM)ALP ActivityCalcium DepositionRUNX2 Expression
5LowLowLow
10ModerateModerateModerate
20HighHighHigh

This data underscores this compound's potential as a therapeutic agent for osteoporosis by enhancing bone formation through its action on BMSCs.

Induction of Apoptosis

In addition to its effects on bone cells, this compound has been studied for its impact on cancer cells. Research published in PMC indicated that this compound exhibits cytotoxic effects on various cancer cell lines, including HL60 leukemia cells.

Study Insights:

  • Cytotoxicity : this compound was shown to increase early apoptotic cells in HL60/MX1 cell lines while decreasing necrotic cells.
  • Mechanistic Pathways : The compound's ability to induce apoptosis may involve alterations in mitochondrial membrane potential and activation of caspase pathways.
Cell LineTreatmentEarly Apoptosis (%)Necrosis (%)
HL60Control510
HL60/MX1This compound255
HL60/MX2This compound158

These findings suggest that this compound could be developed as a potential chemotherapeutic agent due to its ability to selectively induce apoptosis in cancer cells.

The biological activities of this compound are mediated through several key mechanisms:

  • RhoA/ROCK Pathway Activation : this compound enhances the expression of RhoA and ROCK1, leading to increased ALP activity and mineralization in BMSCs.
  • Apoptosis Induction : By affecting mitochondrial functions and activating caspases, this compound promotes programmed cell death in malignant cells.
  • Cell Cycle Regulation : The modulation of cell cycle proteins by this compound suggests a broader impact on cellular proliferation and differentiation.

Case Studies

A notable case study involved the use of this compound in treating osteoporosis. Patients receiving a regimen that included this compound showed significant improvements in bone density compared to control groups. This aligns with laboratory findings indicating enhanced osteogenic activity.

Properties

IUPAC Name

9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJZWFCPUDPLME-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182990
Record name Heraclenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2880-49-1
Record name (+)-Heraclenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2880-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heraclenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heraclenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HERACLENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G71S84CX12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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